Aurora kinase inhibitor-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurora kinase inhibitor-12 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating processes such as centrosome maturation, chromosome alignment, and cytokinesis. Overexpression of Aurora kinases has been linked to various cancers, making them attractive targets for cancer therapy .
準備方法
The synthesis of Aurora kinase inhibitor-12 typically involves the construction of a pyrimidine-based scaffold, which is a common structure in many kinase inhibitors . The synthetic route may include the following steps:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Functionalization of the core: Introduction of various substituents to enhance the inhibitory activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial production methods would scale up these synthetic routes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Aurora kinase inhibitor-12 can undergo several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups on the inhibitor.
Hydrolysis: This reaction can break down the inhibitor into smaller fragments, which can be useful for studying its structure-activity relationships
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
科学的研究の応用
Aurora kinase inhibitor-12 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new inhibitors with improved properties.
Biology: Helps in understanding the role of Aurora kinases in cell division and their involvement in cancer progression.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress Aurora kinases. .
Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors.
作用機序
Aurora kinase inhibitor-12 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This leads to the disruption of key processes in cell division, such as centrosome maturation and chromosome alignment. The inhibition of Aurora kinase activity results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
The molecular targets of this compound include:
Aurora kinase A: Involved in centrosome maturation and spindle assembly.
Aurora kinase B: Plays a role in chromosome segregation and cytokinesis.
Aurora kinase C: Primarily expressed in germ cells and involved in meiosis
類似化合物との比較
Aurora kinase inhibitor-12 can be compared with other Aurora kinase inhibitors such as alisertib, danusertib, and tozasertib:
Alisertib: Selective for Aurora kinase A and has shown efficacy in various cancer models.
Danusertib: Inhibits both Aurora kinase A and B, and has been tested in clinical trials for leukemia.
Tozasertib: A pan-Aurora kinase inhibitor that also targets other kinases like ABL and FLT3
This compound is unique in its specific binding affinity and selectivity profile, which may offer advantages in terms of efficacy and safety compared to other inhibitors.
特性
分子式 |
C28H20BrN5O3S2 |
---|---|
分子量 |
618.5 g/mol |
IUPAC名 |
N-[5-(4-bromophenyl)-1,3-thiazol-4-yl]-2-[[(4Z)-4-[(2-hydroxyphenyl)methylidene]-5-oxo-2-phenylimidazole-1-carbothioyl]amino]acetamide |
InChI |
InChI=1S/C28H20BrN5O3S2/c29-20-12-10-17(11-13-20)24-25(31-16-39-24)33-23(36)15-30-28(38)34-26(18-6-2-1-3-7-18)32-21(27(34)37)14-19-8-4-5-9-22(19)35/h1-14,16,35H,15H2,(H,30,38)(H,33,36)/b21-14- |
InChIキー |
XFGIJDSXMISXTJ-STZFKDTASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3O)/C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3O)C(=O)N2C(=S)NCC(=O)NC4=C(SC=N4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。